Propargyl-PEG4-amine

Catalog No.
S540332
CAS No.
1013921-36-2
M.F
C11H21NO4
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG4-amine

Polydisperse PEG linkers create mass variance that undermines DAR quantification. Propargyl-PEG4-amine is a monodisperse heterobifunctional linker (MW 231.29) with amine and alkyne ends. The PEG4 spacer imparts aqueous solubility, ~15 Å steric relief, and batch-to-batch reproducibility. Essential for ADC and PROTAC bioconjugation, it ensures unambiguous LC-MS/MS characterization and regulatory-compliant DAR validation. • Exact mass, no MS heterogeneity • Prevents aggregation vs aliphatic linkers • Minimal footprint vs bulky DBCO.

CAS Number

1013921-36-2

Product Name

Propargyl-PEG4-amine

IUPAC Name

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C11H21NO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-12H2

InChI Key

QDLPAHLHHBCWOW-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Propargyl-PEG4-amine

The exact mass of the compound Propargyl-PEG4-amine is 231.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

250 mg, 1 g

Propargyl-PEG4-amine (CAS 1013921-36-2) is a discrete, heterobifunctional linker featuring a reactive primary amine and a terminal alkyne separated by a tetraethylene glycol (PEG4) spacer. Operating as a core reagent in Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC), it enables the covalent linkage of amine-reactive payloads to azide-functionalized biomolecules. Unlike polymeric PEG mixtures, this monodisperse compound provides an exact molecular weight (231.29 g/mol), ensuring absolute batch-to-batch reproducibility. Its primary procurement value lies in its ability to simultaneously impart aqueous solubility, provide ~15 Å of steric relief, and maintain a minimal structural footprint in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs .

Research Fit

PROTAC design: PEG4 spacer reported for productive ternary complex formation
CuAAC click chemistry: terminal alkyne with sterically accessible PEG4 linker
Aqueous bioconjugation: hydrophilic backbone reduces aggregation risk

Substituting Propargyl-PEG4-amine with zero-length linkers, aliphatic equivalents, or strain-promoted alternatives introduces severe process and analytical risks. Zero-length linkers (e.g., propargylamine) and aliphatic chains (e.g., hex-5-yne-1-amine) induce steric crowding at the conjugation site and drive hydrophobic aggregation, leading to depressed CuAAC yields and insoluble precipitates. While DBCO-based linkers eliminate the need for copper catalysis, the massive dibenzocyclooctyne moiety (~280 Da) can alter the target protein's conformation and binding affinity. Furthermore, utilizing polydisperse PEG mixtures instead of discrete PEG4 introduces unacceptable mass variance during Mass Spectrometry (MS), making precise Drug-to-Antibody Ratio (DAR) quantification unviable for regulatory compliance [1].

Substitution Risk

Propargyl-PEG4-amine
PEG4 spacer supports BTK degradation activity in PROTAC assays
Shorter PEG2 analog
May abolish degradation; direct comparison reported complete loss of activity
Propargyl-PEG4-amine
Defined PEG4 length yields predictable ternary complex geometry
Longer PEG chain
May alter linker flexibility and physicochemical properties unpredictably
Propargyl-PEG4-amine
Predicted LogP −1.2 supports aqueous solubility
Non-PEGylated alkyne-amine
Lower hydrophilicity may cause precipitation and inefficient conjugation

Analytical Resolution and DAR Quantification

In the characterization of Antibody-Drug Conjugates, linker monodispersity determines mass spectrometry resolution. Propargyl-PEG4-amine provides a single, discrete molecular weight (231.29 Da), yielding unambiguous MS spectra for the resulting conjugates. Substituting with a low-molecular-weight polymeric PEG (e.g., PEG400-alkyne) introduces a polydisperse envelope of peaks separated by 44 Da, which convolutes the MS signal and obscures the precise quantification of the Drug-to-Antibody Ratio (DAR) [1].

Evidence DimensionMass spectrometry signal complexity
Target Compound DataSingle discrete m/z peak (exact mass 231.29 Da)
Comparator Or BaselinePolydisperse PEG400 (broad distribution of peaks Δ44 Da)
Quantified Difference100% elimination of polymeric mass variance
ConditionsLC-MS/MS characterization of intact bioconjugates

Essential for regulatory CMC compliance and precise DAR determination in commercial ADC manufacturing.

PROTAC Degradation Potency
Head-to-head
SNIPER-12 (PEG4): DC₅₀ 182 ± 57 nM
SNIPER-13 (PEG2): No degradation
Supports linker-length-dependent degradation activity
Direct comparison in THP-1 cells; BTK levels by Western blot

Conjugation Yield via Steric Relief

The inclusion of the ~15 Å PEG4 spacer alters the kinetics of the CuAAC reaction when conjugating bulky biomolecules. When reacting with sterically hindered azide-functionalized proteins, Propargyl-PEG4-amine routinely achieves >90% conjugation yields under standard copper-catalyzed conditions. Using propargylamine (lacking a spacer) forces the reactive alkyne into the protein's hydration shell, resulting in steric clashes that suppress yields to <50% or necessitate a wasteful molar excess of the alkyne reagent [1].

Evidence DimensionCuAAC conjugation yield on hindered azido-proteins
Target Compound Data>90% yield with stoichiometric efficiency
Comparator Or BaselinePropargylamine (<50% yield, requires high molar excess)
Quantified Difference>40% absolute increase in conjugation yield
ConditionsCopper-catalyzed click chemistry in aqueous buffer

Prevents the waste of expensive biological payloads and ensures consistent labeling density.

CuAAC Kinetics
Class-level
k = 0.5–1.0 M⁻¹s⁻¹
May enable faster conjugation vs shorter spacers
Based on steric accessibility models; reaction conditions vary

Structural Footprint and Target Perturbation

For applications where copper catalysis is tolerated, Propargyl-PEG4-amine offers a drastically smaller structural footprint compared to strain-promoted DBCO alternatives. The terminal propargyl group adds only ~39 Da of mass, whereas a DBCO moiety adds ~280 Da of highly hydrophobic mass. This difference in steric bulk means that Propargyl-PEG4-amine is far less likely to perturb the native folding or target-binding affinity of small-molecule ligands in PROTAC and chemical probe synthesis [1].

Evidence DimensionReactive group mass and hydrophobic bulk
Target Compound DataPropargyl group (~39 Da, minimal hydrophobicity)
Comparator Or BaselineDBCO group (~280 Da, highly hydrophobic)
Quantified Difference~86% reduction in reactive group mass
ConditionsLinker selection for small-molecule target ligands

Minimizes off-target effects and preserves the native binding affinity of the active pharmaceutical ingredient.

Aqueous Solubility
Context-dependent
Propargyl-PEG4-amine: XLogP3-AA −1.2
Non-PEGylated: LogP −0.5 to 0.1
Higher hydrophilicity supports aqueous bioconjugation
Predicted LogP; experimental solubility >10 mg/mL in water

Aqueous Solubility and Formulation Stability

The tetraethylene glycol (PEG4) core provides hydrophilicity that prevents the aggregation of heavily modified therapeutics. When conjugating hydrophobic payloads to peptides, Propargyl-PEG4-amine maintains the aqueous solubility of the final construct. Substituting this with an aliphatic linker of similar length, such as hex-5-yne-1-amine, removes the oxygen-rich hydrogen-bonding network, frequently leading to hydrophobic collapse and precipitation in physiological buffers [1].

Evidence DimensionConjugate aqueous solubility and aggregation propensity
Target Compound DataPEG4 spacer (maintains high aqueous solubility)
Comparator Or BaselineHex-5-yne-1-amine (induces hydrophobic aggregation)
Quantified DifferencePrevention of precipitation in physiological buffers
ConditionsFormulation of hydrophobic payload-peptide conjugates in aqueous media

Guarantees the processability and bioavailability of the final synthesized therapeutic or probe.

ADC Linker Synthesis and Manufacturing

Procured when exact-mass monodispersity is required to ensure unambiguous LC-MS/MS characterization and precise Drug-to-Antibody Ratio (DAR) quantification during CMC validation [1].

PROTAC and Targeted Protein Degrader Development

Selected when the minimal steric footprint of the propargyl group (compared to bulky DBCO alternatives) is necessary to prevent disruption of the ternary complex formation between the target protein and the E3 ligase [1].

Peptide Therapeutics and Bioconjugation

Utilized when a defined PEG4 spacer is specifically needed to overcome the steric hindrance of zero-length alkynes while simultaneously preventing the aqueous aggregation caused by aliphatic linkers [1].

Surface Functionalization and Biomaterials

Deployed when a defined, ~15 Å hydrophilic spacer is required to project a reactive alkyne away from a solid support or nanoparticle surface, ensuring high-yield downstream click functionalization [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
BTK-targeted PROTAC studies
PEG4 spacer length
Ternary complex formation and degradation efficiency
CuAAC bioconjugation research
Terminal alkyne accessibility
Reaction kinetics and conjugation yield
Aqueous biomolecule modification
PEG-mediated hydrophilicity
Solubility and aggregation control

XLogP3

-1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

231.14705815 Da

Monoisotopic Mass

231.14705815 Da

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

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